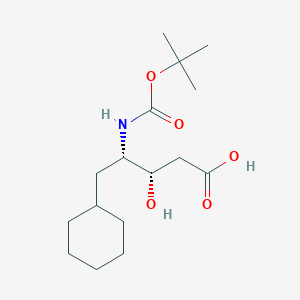

Boc-achpa

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMMECIIPUTJIH-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913445 | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98105-45-4 | |

| Record name | tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Boc-achpa in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-achpa

Prepared by a Senior Application Scientist

(3S,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxypentanoic acid, commonly known in the scientific community as this compound, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features—a hydroxyl group, a bulky cyclohexyl side chain, and an acid-labile Boc protecting group—make it a valuable building block for designing novel peptide-based therapeutics and protease inhibitors. The cyclohexyl moiety enhances lipophilicity, which can improve cell permeability and metabolic stability of the final peptide, while the hydroxy acid structure is a key isostere for transition-state analogs used in enzyme inhibition.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its chemical behavior, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. This compound is a chiral molecule with a well-defined stereochemistry that is crucial for its biological activity.

-

IUPAC Name: (3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[2]

-

Common Synonyms: this compound, (3S,4S)-4-((tert-Butoxycarbonyl)amino)-5-cyclohexyl-3-hydroxypentanoic acid[1][2]

-

Molecular Structure:

Image Source: PubChem CID 127082.[2]

Core Physical Properties

The physical properties of this compound are critical for its handling, formulation, and reaction setup. The data below has been compiled from various chemical suppliers and databases. It is important to note that some properties, like the melting point, can exhibit variability based on purity and crystalline form.

| Property | Value | Source(s) |

| Molecular Weight | 315.40 g/mol | [1][2][4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | Data not consistently reported. Experimental determination is recommended. | |

| Boiling Point | 498.1 °C at 760 mmHg (Predicted) | [5] |

| Optical Rotation | [α]²⁰/D = -33 ± 2° (c=1 in EtOH) | [1] |

| Flash Point | 255 °C (Predicted) | [5] |

| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents like hexanes. The cyclohexyl group increases lipophilicity compared to smaller amino acid analogues.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by three key structural features: the acid-labile Boc protecting group, the carboxylic acid, and the secondary alcohol.

The Boc Protecting Group: Acid-Labile Nature

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions (including basic and nucleophilic) and its clean, quantitative removal under acidic conditions.[6] The deprotection mechanism is an acid-catalyzed elimination.

-

Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[7]

-

Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[7]

-

Decarboxylation & Cation Trapping: The carbamic acid rapidly decomposes into the free amine and carbon dioxide. The highly reactive tert-butyl cation is scavenged by nucleophiles present in the reaction mixture (e.g., water, triisopropylsilane) to prevent unwanted side reactions, such as alkylation of sensitive residues like tryptophan or methionine.[7][8]

This selective deprotection is fundamental to stepwise peptide synthesis, allowing for the elongation of a peptide chain one amino acid at a time.

Reactivity of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties are available for standard organic transformations. The carboxylic acid is readily activated by coupling reagents (e.g., HBTU, HATU, DCC) to form amide bonds with the free amine of another amino acid or a resin in Solid-Phase Peptide Synthesis (SPPS). The secondary alcohol can participate in reactions such as esterification or oxidation, although this is less common when this compound is used as an amino acid building block.

Experimental Protocols for Characterization

Validating the identity and purity of this compound is a prerequisite for its use in synthesis. Below are standard protocols for its characterization.

Protocol: Determination of Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and provides a more accurate measure than high-throughput kinetic assays.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., Dichloromethane, Methanol, Water) in a glass vial.

-

Equilibration: Seal the vial tightly and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours using a shaker or rotator to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand for at least 2 hours. Centrifuge the vial (e.g., at 10,000 x g for 15 minutes) to pellet all undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with an appropriate solvent and determine the concentration of dissolved this compound using a calibrated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in mg/mL or mol/L.

Protocol: Characterization by NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[9]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard proton experiment.

-

Expected Signals: The spectrum will be complex. Key expected regions include:

-

~0.8-1.8 ppm: A large, broad multiplet region corresponding to the 11 protons of the cyclohexyl ring and other aliphatic protons. A prominent singlet around 1.4 ppm will correspond to the 9 protons of the tert-butyl (Boc) group.

-

~2.2-2.5 ppm: Multiplets corresponding to the CH₂ group alpha to the carboxylic acid.

-

~3.5-4.2 ppm: Multiplets corresponding to the two CH protons of the pentanoic acid backbone (CH-OH and CH-NH).

-

~5.0-6.0 ppm: A broad singlet or doublet corresponding to the NH proton of the carbamate.

-

~10-12 ppm: A very broad singlet for the carboxylic acid proton (often not observed or exchanges with water).

-

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment.

-

Expected Signals:

-

~25-40 ppm: Multiple signals for the aliphatic carbons of the cyclohexyl ring and pentanoic acid backbone.

-

~28.5 ppm: A strong signal for the three equivalent methyl carbons of the Boc group.

-

~50-60 ppm: Signals for the Cα and Cβ carbons of the backbone.

-

~70-75 ppm: Signal for the carbon bearing the hydroxyl group (CH-OH).

-

~80 ppm: Signal for the quaternary carbon of the Boc group.

-

~156 ppm: Signal for the carbamate carbonyl carbon (N-COO-).

-

~170-175 ppm: Signal for the carboxylic acid carbonyl carbon (COOH).[9]

-

-

-

Data Processing: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak.

Protocol: Characterization by Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent system for electrospray ionization (ESI), such as methanol or an acetonitrile/water mixture, often with a small amount of formic acid (0.1%) to promote protonation.

-

LC-MS Analysis:

-

Ionization Mode: ESI in positive ion mode is typically preferred.

-

Full Scan (MS1): Acquire a full scan to identify the parent ion. The expected protonated molecule [M+H]⁺ should be observed at m/z 316.4. Adducts such as [M+Na]⁺ (m/z 338.4) or [M+K]⁺ (m/z 354.4) may also be present.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation (Collision-Induced Dissociation - CID).

-

Expected Fragmentation Pattern: The fragmentation of Boc-protected amino acids is well-characterized. Key expected losses include:

-

Loss of isobutylene (-56 Da): A neutral loss of C₄H₈ from the Boc group, resulting in a fragment at m/z 260.4.[4]

-

Loss of the entire Boc group (-100 Da): A neutral loss of C₅H₈O₂, resulting in a fragment corresponding to the protonated free amine at m/z 216.4.[10]

-

Loss of t-butanol (-74 Da): Another common fragmentation pathway for Boc groups.[4]

-

Loss of H₂O (-18 Da) and CO₂ (-44 Da) from the main structure.

-

-

Visualization of Key Chemical Processes

Diagrams are essential for visualizing complex chemical workflows and mechanisms. The following diagram illustrates the acid-catalyzed deprotection of this compound.

Caption: Acid-catalyzed deprotection workflow for this compound.

References

-

PubChem. tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid. [Link]

-

PubChem. 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Ghosh, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 640–649. [Link]

-

Folkers, G., et al. (1992). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 39(2), 120–126. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. (S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester | C11H21NO5 - BuyersGuideChem [buyersguidechem.com]

- 3. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. spectrabase.com [spectrabase.com]

- 9. iupac.org [iupac.org]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

An In-depth Technical Guide to CAS 98105-45-4 and the Commonly Associated but Distinct Compound GW501516 (Cardarine)

Abstract: This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of two distinct chemical entities that are frequently a source of confusion. The primary focus is to delineate the properties and handling of CAS number 98105-45-4, correctly identified as Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, a crucial building block in peptide synthesis. Concurrently, this guide will address the widespread but erroneous association of this CAS number with GW501516 (Cardarine), a potent PPARδ agonist with CAS number 317318-70-0. By providing a detailed examination of both compounds, this document aims to ensure scientific accuracy, promote safe handling practices, and prevent the dangerous misidentification of these substances in a research and development setting.

Section 1: Clarification of Chemical Identities

A critical point of clarification must be established from the outset. The CAS number 98105-45-4 and the compound commonly known as GW501516 or Cardarine are not the same substance. This guide will address both, but will do so in separate and distinct sections to maintain scientific integrity and prevent the perpetuation of misinformation.

-

CAS 98105-45-4: This identifier corresponds to Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid . It is a non-proteinogenic amino acid derivative used as a building block in synthetic chemistry, particularly in the synthesis of peptides and peptidomimetics.[1][2]

-

GW501516 (Cardarine): This compound has the CAS number 317318-70-0 . It is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was investigated for its potential to treat metabolic and cardiovascular diseases.[3][4] Its development was halted due to safety concerns, specifically the rapid development of cancer in animal studies.[3][4]

The conflation of these two compounds in various online sources poses a significant risk to the scientific community. Researchers seeking information on one may inadvertently access data pertaining to the other, leading to flawed experimental design and severe safety hazards.

Section 2: Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic Acid (CAS 98105-45-4)

Core Properties and Specifications

Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, also known as Boc-ACHPA-OH, is a specialized chemical reagent. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is fundamental to its application in controlled, stepwise chemical synthesis.[2][]

| Property | Value | Source(s) |

| CAS Number | 98105-45-4 | [2][6] |

| Molecular Formula | C₁₆H₂₉NO₅ | [2][6] |

| Molecular Weight | 315.4 g/mol | [2][6] |

| Appearance | White powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [α]D²⁰ = -33 ± 2º (c=1 in EtOH) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Primary Application: Solid-Phase Peptide Synthesis (SPPS)

The principal utility of Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid is as a building block in the synthesis of complex peptides and peptidomimetics.[1][2] The Boc protecting group on the amine is crucial for the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[][7]

Causality of Experimental Choices in Boc-SPPS:

The Boc group provides temporary protection for the N-alpha amino group of the amino acid.[7] This prevents unwanted polymerization during the coupling of the next amino acid in the sequence. The Boc group is specifically chosen for its acid-labile nature; it can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the more permanent, benzyl-based side-chain protecting groups.[][7] This differential lability is the cornerstone of a successful stepwise peptide synthesis.

The cyclohexyl group in the structure of 98105-45-4 enhances its lipophilicity.[2] This property can be advantageous in the synthesis of peptides intended to have improved stability or bioavailability.[1]

Experimental Workflow: General Boc-SPPS Cycle

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.

Handling and Storage Protocols for CAS 98105-45-4

As a fine chemical powder, proper handling is essential to maintain its integrity and ensure operator safety.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[8]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[2] Avoid exposure to moisture and light to prevent degradation.

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for chemical waste.

Section 3: GW501516 (Cardarine) - The Research Compound (CAS 317318-70-0)

Core Properties and History

GW501516, also known as Cardarine, is a synthetic, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[3][4] It was developed in the 1990s by GlaxoSmithKline and Ligand Pharmaceuticals for the potential treatment of metabolic syndrome, obesity, and cardiovascular diseases.[3][10]

| Property | Value | Source(s) |

| CAS Number | 317318-70-0 | [3] |

| Synonyms | GW-501,516, GSK-516, Cardarine, Endurobol | [3] |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [3] |

| Molecular Weight | 453.49 g/mol | [3] |

| Mechanism of Action | Selective PPARδ Receptor Agonist | [3][4] |

| Legal Status | Not approved for human use; Banned by WADA | [11][12][13] |

Termination of Clinical Development: Despite promising preclinical and early clinical results in improving lipid profiles and insulin sensitivity, the development of GW501516 was terminated in 2007.[3][10] This decision was made after long-term animal studies revealed that the compound caused the rapid development of cancerous tumors in multiple organs, including the liver, thyroid, stomach, and testes.[3][4]

Mechanism of Action: PPARδ Signaling Pathway

GW501516 exerts its effects by binding to and activating the PPARδ receptor, a nuclear hormone receptor that functions as a transcription factor.[4] This activation leads to a cascade of downstream effects, primarily reprogramming the body's energy metabolism.

Causality of Biological Effects:

-

Binding and Activation: GW501516 binds to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription: This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Metabolic Shift: This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose homeostasis.[10][14] The result is a significant shift in cellular fuel preference from carbohydrates to lipids, mimicking the effects of endurance exercise.[4]

Signaling Pathway of GW501516

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GW501516 - Wikipedia [en.wikipedia.org]

- 4. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. scivisionpub.com [scivisionpub.com]

- 11. grokipedia.com [grokipedia.com]

- 12. WADA issues alert on GW501516 | World Anti Doping Agency [wada-ama.org]

- 13. usada.org [usada.org]

- 14. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for Efficient Coupling of Boc-L-Achpa in Solid-Phase Peptide Synthesis

Introduction: The Challenge and Value of Incorporating Boc-Achpa

Boc-L-α-aminocyclohexylpropionic acid (Boc-L-Achpa) is a non-proteinogenic amino acid prized in peptidomimetic and drug design for its ability to introduce conformational rigidity. Its bulky cyclohexyl moiety can enforce specific secondary structures, such as β-turns, and enhance the metabolic stability of synthetic peptides. However, this same steric bulk presents a significant hurdle during solid-phase peptide synthesis (SPPS).

The α,α-disubstituted nature of Achpa creates substantial steric hindrance around both the amino and carboxyl groups. This severely impedes the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and truncated peptide sequences when using standard coupling protocols.[1][2] This application note provides a comprehensive guide to overcoming these challenges, detailing optimized coupling strategies, reagent selection, and validation methods to ensure the successful incorporation of this compound into peptide sequences.

Foundational Principles: Understanding Hindered Couplings

The primary obstacle in coupling this compound is overcoming the steric shield imposed by its structure. This requires a shift from standard protocols to more robust conditions designed to maximize the reactivity of the activated carboxylic acid and ensure it can efficiently reach the resin-bound N-terminal amine.

Key considerations include:

-

Enhanced Activation: Utilizing highly reactive coupling reagents is paramount.

-

Optimized Environment: Solvent choice and temperature can disrupt peptide aggregation and improve reagent access.

-

Reaction Stoichiometry & Time: Increasing reagent concentration and extending reaction times can drive the reaction to completion.

-

Rigorous Monitoring: Standard monitoring tests may be insufficient, requiring more robust analytical validation.[3]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues like this compound.[4] While many reagents exist, their effectiveness varies dramatically in demanding contexts.

Uronium/Aminium Salts: The Reagents of Choice

Uronium and aminium-based reagents are highly recommended for their ability to form potent active ester intermediates.[2][5]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely considered the superior reagent for difficult couplings.[6][7] Its reaction with a carboxylic acid forms a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) moiety is a more effective leaving group than the HOBt found in HBTU, leading to faster acylation rates and a reduced risk of racemization.[8]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less potent than HATU for severely hindered couplings.[6][9] It may require longer reaction times or double coupling to achieve the same efficiency as a single HATU-mediated coupling.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU demonstrates high reactivity, comparable to or exceeding HATU in some cases, and its byproducts are water-soluble, simplifying purification.[10]

Phosphonium Salts

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is another highly efficient reagent known for rapid reaction times and is an excellent choice for hindered couplings.[11][12]

Carbodiimides (DCC, DIC)

Traditional carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not recommended for coupling this compound. Their activation mechanism is slower, and they are more prone to side reactions, such as the formation of unreactive N-acylurea byproducts, especially in sluggish reactions.[5][13]

Table 1: Comparison of Recommended Coupling Reagents for this compound

| Reagent | Class | Relative Efficiency for Hindered Coupling | Key Advantages | Considerations |

| HATU | Uronium/Aminium | Very High | Forms highly reactive OAt-ester; faster kinetics; lower racemization risk.[6][8] | Higher cost; can cause guanidinylation of free amines if used in large excess.[5][11] |

| HBTU | Uronium/Aminium | High | Cost-effective and widely used. | Less reactive than HATU; may require double coupling or longer times.[6] |

| COMU | Uronium/Aminium | Very High | High reactivity; water-soluble byproducts.[10] | Higher cost. |

| PyBOP | Phosphonium | High | High efficiency and rapid reaction times.[11] | Byproducts can sometimes be difficult to remove. |

Optimized Protocol for this compound Coupling in Boc-SPPS

This protocol assumes a Boc-based solid-phase synthesis strategy on a 0.5 mmol/g substituted resin. Adjustments may be necessary based on the specific peptide sequence and resin loading.

Materials

-

Peptide-resin with free N-terminal amine

-

Boc-L-Achpa

-

Coupling Reagent (HATU is recommended)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents: DCM, IPA

Step-by-Step Methodology

-

Resin Preparation:

-

Activation of this compound (Pre-activation):

-

In a separate reaction vessel, dissolve Boc-L-Achpa (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.

-

Add DIPEA (6.0 eq.) to the solution.

-

Allow the mixture to pre-activate for 5-15 minutes at room temperature.[17] A slight color change may be observed.

-

Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester intermediate before its introduction to the resin. This prevents the coupling reagent from reacting with the resin-bound amine directly, which can cause side reactions like guanidinylation.[5]

-

-

Coupling Reaction:

-

Add the pre-activated this compound solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for a minimum of 2-4 hours.[6] For particularly difficult sequences, this time can be extended or gentle heating (35-40°C) may be applied.

-

Causality Note: The extended reaction time and excess stoichiometry are necessary to overcome the high activation energy barrier caused by steric hindrance.

-

-

Monitoring and Validation (See Section 5):

-

After the initial coupling time, take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[3]

-

Crucially, a negative Kaiser test may be misleading for hindered N-terminals. Proceed to a second coupling regardless of the initial test result to ensure maximum incorporation.

-

-

Double Coupling (Mandatory):

-

Drain the reaction solution from the vessel.

-

Do not wash the resin.

-

Immediately add a freshly prepared and pre-activated solution of this compound, HATU, and DIPEA (using the same equivalents as in Step 2).

-

Agitate for an additional 2-4 hours.

-

Causality Note: Double coupling is a brute-force but highly effective method to drive the reaction to completion and acylate any remaining free amines.[18]

-

-

Final Washing:

-

Drain the second coupling solution.

-

Wash the peptide-resin extensively with DMF (3x), followed by DCM (3x) and Isopropanol (IPA) (2x) to remove all excess reagents and byproducts.

-

Dry a small sample for analytical confirmation (LC-MS).

-

A Self-Validating System: Monitoring and Troubleshooting

Relying solely on qualitative colorimetric tests for a difficult coupling is insufficient. A multi-pronged approach is required for trustworthy validation.

Workflow for Coupling and Validation

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Confirmed by LC-MS) | 1. Insufficient reaction time or temperature. 2. Peptide aggregation on the resin. 3. Degradation of coupling reagent. | 1. Extend coupling times to overnight; increase temperature to 40°C. 2. Switch solvent from DMF to NMP, which is better at disrupting secondary structures.[19] 3. Use fresh, high-purity HATU stored under anhydrous conditions.[17] |

| Presence of Deletion Sequence (-Achpa) | Failure to drive the coupling to completion. | Implement a capping step after the second coupling using Acetic Anhydride/DIPEA to permanently block any unreacted amines. This prevents them from reacting in subsequent cycles. |

| Side Reaction Products Detected | 1. Racemization at the preceding amino acid. 2. Guanidinylation of the N-terminus. | 1. HATU inherently minimizes racemization.[6] Ensure the base (DIPEA) is not in vast excess and avoid excessively high temperatures. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 3.0 eq acid to 2.9 eq HATU). Ensure pre-activation is complete.[11] |

Conclusion

The successful incorporation of the sterically demanding Boc-L-Achpa residue is achievable through a deliberate and optimized approach. The superiority of HATU as a coupling reagent, combined with a mandatory double coupling protocol, extended reaction times, and rigorous analytical oversight, provides a robust framework for researchers. By understanding the underlying chemical principles and implementing the validation steps described, scientists can confidently synthesize complex peptides containing Achpa, unlocking new possibilities in drug discovery and development.

References

-

van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 38(2), 103-113. Retrieved from [Link]

-

Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Peptide Research, 8(4), 206-213. Retrieved from [Link]

-

Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14001-14004. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

-

Shun-Yong, W., & de Vellis, J. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

-

Kovács, L., et al. (2007). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Guan, B., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(12), 2718-2726. Retrieved from [Link]

-

Ciaff,i, F., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 19(1), 25-32. Retrieved from [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

Application Notes & Protocols: The Strategic Use of Boc-achpa in Medicinal Chemistry

Abstract

Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (Boc-achpa) is a non-proteinogenic amino acid derivative that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique structure, featuring a bulky cyclohexyl group and a statine-like backbone, makes it an invaluable building block for designing potent and specific enzyme inhibitors.[3][4] This guide provides an in-depth exploration of this compound's primary application as a transition-state analog mimetic in the development of renin inhibitors for the treatment of hypertension. We will detail its mechanism of action, provide validated protocols for its incorporation into peptide-like scaffolds, and outline methods for evaluating the biological activity of the resulting compounds.

Physicochemical Properties of this compound

This compound is a chiral molecule whose specific stereochemistry (3S,4S) is crucial for its biological activity.[5] The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and facilitates controlled, stepwise incorporation during peptide synthesis.[6] The cyclohexyl moiety significantly enhances lipophilicity, a key factor in improving the pharmacokinetic profile of drug candidates.[1][2]

| Property | Value | Reference |

| CAS Number | 98105-45-4 | [7] |

| Molecular Formula | C₁₆H₂₉NO₅ | [7] |

| Molecular Weight | 315.4 g/mol | [7] |

| Canonical SMILES | CC(C)(C)OC(=O)NO)O">C@@HCC1CCCCC1 | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMF, DCM, and other organic solvents | N/A |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[8] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway: the cleavage of angiotensinogen to form angiotensin I.[8][9] Inhibiting renin directly is therefore a highly attractive therapeutic strategy for managing hypertension.[8][10]

This compound is a key component in the design of transition-state analog inhibitors of renin. The core (3S,4S)-4-amino-3-hydroxy pentanoic acid structure mimics the tetrahedral intermediate of the peptide bond hydrolysis catalyzed by renin. The hydroxyl group is positioned to interact with the catalytic aspartate residues in the enzyme's active site. The bulky cyclohexyl side chain is designed to fit snugly into the large, hydrophobic S1 subsite of renin, contributing significantly to both potency and selectivity.[4]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition.

Experimental Protocols

The following protocols are designed for researchers engaged in the synthesis and evaluation of novel peptide-based inhibitors using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol describes the incorporation of this compound onto a resin-bound peptide chain using standard Boc chemistry. The causality for using specific reagents is to ensure efficient amide bond formation while preventing side reactions like racemization.[11]

Workflow Diagram

Caption: General workflow for coupling this compound in Solid-Phase Peptide Synthesis.

Materials & Reagents:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (this compound)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt/DIC (Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Isopropyl Alcohol (IPA)

-

Reagents for Kaiser Test[12]

Protocol Steps:

-

Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a reaction vessel. Drain the solvent.

-

Activation Mixture Preparation: In a separate vial, dissolve 2.0 equivalents of this compound (relative to resin substitution) in DMF. Add 2.0 equivalents of HBTU and mix until dissolved. Finally, add 4.0 equivalents of DIPEA.[13] Allow the mixture to pre-activate for 2-5 minutes.

-

Rationale: HBTU is a highly efficient coupling reagent that forms an active ester with the carboxylic acid of this compound. DIPEA acts as a non-nucleophilic base to neutralize salts and facilitate the reaction without causing unwanted side reactions.[11]

-

-

Coupling Reaction: Add the activation mixture to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.[12] A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove all residual reagents and byproducts.

-

Boc Deprotection (for subsequent couplings):

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 5 minutes (pre-wash).[14]

-

Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[14]

-

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the N-terminal amine for the next coupling step.[6]

-

Wash the resin with DCM (3x) and IPA (2x).[14]

-

Neutralize the resin by washing with a 10% DIPEA in DMF solution (2x) followed by DMF washes (3x). The resin is now ready for the next coupling cycle.

-

Protocol 2: In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies to screen this compound-containing compounds for their ability to inhibit human recombinant renin.[15]

Principle: The assay uses a fluorogenic substrate of renin. When cleaved by active renin, the substrate releases a fluorophore, resulting in an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Materials & Reagents:

-

Human Recombinant Renin[15]

-

Fluorogenic Renin Substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0[15]

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Aliskiren)

-

96-well black microplate

-

Fluorometer (Excitation: 335-345 nm, Emission: 485-510 nm)[15]

-

Incubator set to 37°C

Protocol Steps:

-

Reagent Preparation:

-

Prepare the final Assay Buffer by diluting a 10X stock with HPLC-grade water. Pre-warm the buffer to 37°C before use.[15]

-

Rationale: Renin activity is highly temperature-dependent; 37°C mimics physiological conditions and ensures optimal enzyme activity.[15]

-

Prepare serial dilutions of your test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

-

Assay Plate Setup (in triplicate):

-

Background Wells (No Enzyme): Add 20 µL Substrate + 160 µL Assay Buffer + 10 µL solvent (e.g., 1% DMSO).[15]

-

100% Initial Activity Wells (No Inhibitor): Add 20 µL Substrate + 150 µL Assay Buffer + 10 µL solvent.[15]

-

Inhibitor Wells: Add 20 µL Substrate + 150 µL Assay Buffer + 10 µL of your diluted test compound/positive control.[15]

-

-

Reaction Initiation: Initiate the reaction by adding 10 µL of diluted human renin to the "100% Initial Activity" and "Inhibitor" wells. Do NOT add enzyme to the "Background" wells. The final volume in all wells is 190 µL.[15]

-

Incubation & Measurement: Immediately start measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C, or take an endpoint reading after a fixed incubation time (e.g., 60 minutes).

-

Data Analysis:

-

Subtract the average fluorescence of the Background wells from all other readings.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Activity_NoInhibitor - Activity_WithInhibitor) / Activity_NoInhibitor] * 100

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, primarily for the rational design of renin inhibitors.[1][4] Its structural features allow for potent and selective interaction with the renin active site. The protocols provided herein offer a validated framework for the chemical synthesis and biological evaluation of novel therapeutics based on this important scaffold. By understanding the causality behind each experimental step, researchers can effectively leverage this compound to accelerate drug discovery programs targeting hypertension and other cardiovascular diseases.

References

- J&K Scientific. Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.

- Chem-Impex. Acide boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoïque).

- Chem-Impex. Boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.

- Iizuka K, et al. (1989). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of Medicinal Chemistry.

- Iizuka K, et al. (1990).

- Cayman Chemical. Renin Inhibitor Screening Assay Kit Booklet.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- ResearchGate. A convergent synthesis of the renin inhibitor CGP60536B | Request PDF.

- Chem-Impex. Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.

- Lee, S., et al. (2020). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.

- PubMed. Synthesis, biological evaluation and docking studies of octane-carboxamide based renin inhibitors with extended segments toward S3' site of renin.

- Santa Cruz Biotechnology. Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.

- GenScript. Terminology of Antibody Drug for Boc Chemistry.

- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PubMed Central.

- MDPI.

- Brieflands. Angiotensin-converting Enzyme and Renin Inhibition Activities, Antioxidant Properties, Phenolic and Flavonoid Contents of Cuphea.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. genscript.com [genscript.com]

- 7. scbt.com [scbt.com]

- 8. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Solid-Phase Synthesis with Boc-achpa: A Guide to Resin Selection and Optimized Coupling

Introduction: Navigating the Synthetic Challenges of Boc-achpa

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among these, (1-aminocyclohexyl)propionic acid (achpa), with its rigid cyclohexyl backbone, presents a unique opportunity to introduce conformational constraints into peptides. When protected with the tert-butyloxycarbonyl (Boc) group, this compound becomes a valuable building block in solid-phase peptide synthesis (SPPS). However, its considerable steric bulk poses significant challenges to standard SPPS protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of this compound into peptide chains using the Boc-SPPS strategy. We will delve into the critical considerations for resin selection, providing a comparative analysis of suitable solid supports. Furthermore, we will present optimized protocols for coupling this sterically hindered amino acid, ensuring high efficiency and purity of the final peptide product.

The Overarching Challenge: Steric Hindrance in SPPS

The primary obstacle in the use of this compound is the steric hindrance imparted by the bulky cyclohexane ring adjacent to the carboxyl group. This steric impediment can significantly slow down the kinetics of the coupling reaction, making it difficult for the activated this compound to approach the N-terminal amine of the growing peptide chain on the solid support.[2] Standard coupling conditions often result in incomplete reactions, necessitating a strategic approach to both the choice of the solid support and the activation method.

Strategic Resin Selection for this compound Incorporation

The choice of resin is a critical determinant of success in SPPS, particularly when dealing with sterically demanding residues like this compound.[] The ideal resin should provide a stable anchoring point for the peptide chain, exhibit excellent swelling properties in common SPPS solvents to ensure reagent accessibility, and possess a suitable loading capacity that balances yield with the mitigation of steric hindrance between growing peptide chains. For Boc-SPPS, the two most relevant resin families for synthesizing C-terminal peptide acids are polystyrene-based resins, namely Merrifield and PAM resins.

Comparative Analysis of Resins for Boc-SPPS

| Feature | Merrifield Resin | PAM (Phenylacetamidomethyl) Resin |

| Core Matrix | 1% Divinylbenzene-crosslinked Polystyrene | 1% Divinylbenzene-crosslinked Polystyrene |

| Linker | Chloromethyl | Phenylacetamidomethyl |

| Linker Stability to TFA | Moderately stable; some peptide loss can occur with repeated Boc deprotection cycles.[4] | Higher stability to TFA, minimizing peptide loss during synthesis.[5] |

| Cleavage Conditions | Strong acids (e.g., HF, TFMSA).[6] | Strong acids (e.g., HF).[5] |

| Loading of First Amino Acid | Typically via the cesium salt of the Boc-amino acid to prevent racemization.[4] | Often involves coupling a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin to avoid racemization.[4] |

| Suitability for this compound | A viable option, but the potential for peptide loss with extended synthesis should be considered. | Recommended option due to its enhanced linker stability, which is crucial for multi-step syntheses involving challenging couplings that may require longer reaction times or repeated cycles. |

Rationale for Resin Selection

For the synthesis of peptides containing the sterically hindered this compound, PAM resin is the recommended solid support . The primary advantage of PAM resin over the traditional Merrifield resin lies in the increased stability of its phenylacetamidomethyl linker to the trifluoroacetic acid (TFA) used for Boc deprotection.[4][5] Each deprotection step exposes the peptide-resin linkage to acidic conditions, and with a sterically hindered residue like this compound, multiple or extended coupling and deprotection cycles may be necessary. The enhanced stability of the PAM linker minimizes the cumulative loss of the peptide chain from the resin throughout the synthesis, leading to a higher overall yield.

Furthermore, for particularly challenging sequences, it is advisable to select a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) . A lower loading increases the distance between growing peptide chains on the resin beads, which can help to reduce inter-chain aggregation and improve the accessibility of the N-terminal amine for coupling.

Optimizing Coupling Protocols for this compound

Overcoming the steric hindrance of this compound requires not only the right resin but also a highly efficient coupling strategy. Standard coupling reagents may not be sufficient to drive the reaction to completion.

Selection of High-Potency Coupling Reagents

For sterically hindered amino acids, the use of onium salt-based coupling reagents is highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents.[7][8]

| Coupling Reagent | Class | Relative Reaction Rate | Key Considerations |

| HATU | Aminium/Uronium Salt | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[8] |

| HBTU | Aminium/Uronium Salt | Fast | A cost-effective and reliable option for challenging couplings.[8] |

| PyBOP | Phosphonium Salt | Fast | Byproducts are generally less problematic than those from some other phosphonium salts; effective for hindered residues.[8] |

| COMU | Aminium/Uronium Salt | Very Fast | A third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU in difficult sequences.[9] |

Recommendation: HATU is generally considered one of the most effective coupling reagents for sterically demanding couplings and is the top recommendation for incorporating this compound.[8]

Experimental Protocols

The following protocols are designed for the manual Boc-SPPS of a peptide containing this compound on PAM resin.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of PAM resin (e.g., 1 g, 0.4 mmol/g loading) in a reaction vessel.

-

Add dichloromethane (DCM, ~10 mL/g of resin) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM.

-

Wash the resin three times with N,N-dimethylformamide (DMF, ~10 mL/g of resin) to prepare it for the synthesis.

Protocol 2: this compound Coupling

This protocol assumes the peptide chain has been assembled up to the point of coupling this compound and the N-terminal Boc group of the preceding amino acid has been removed and the amine neutralized.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[7] Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation mixture to the swelled and washed peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.

-

Negative Kaiser Test (yellow beads): The coupling is likely complete. Proceed to the washing steps.

-

Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Unreacted primary amines are present. Proceed to the double coupling step.

-

-

Double Coupling (if necessary): Drain the reaction mixture and wash the resin three times with DMF. Repeat steps 1-3 to perform a second coupling.

-

Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage from PAM Resin

This protocol describes the final step of cleaving the completed peptide from the PAM resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Resin Preparation: The dried peptide-resin is placed in an HF-resistant reaction vessel.

-

Scavenger Addition: Add a scavenger mixture to the resin. A common mixture for peptides without sensitive residues is p-cresol.

-

HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.

-

Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Peptide Isolation: Filter the precipitated peptide and wash it several times with cold diethyl ether.

-

Purification: Dry the crude peptide under vacuum and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

Diagram 1: Boc-SPPS Cycle for this compound Incorporation

Caption: The iterative cycle of Boc-SPPS for incorporating this compound.

Diagram 2: Logical Flow for Resin and Reagent Selection

Caption: Decision-making process for resin and coupling reagent selection.

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via Boc-SPPS is highly achievable with careful consideration of the solid support and coupling conditions. The use of PAM resin with its acid-stable linker is recommended to minimize peptide loss during the synthesis. This, combined with a potent coupling reagent such as HATU and a protocol that includes monitoring and the potential for double coupling, provides a robust strategy to overcome the challenges of steric hindrance. By following these application notes and protocols, researchers can confidently utilize this compound as a valuable tool in the design and synthesis of novel, conformationally constrained peptides.

References

- Kent, S. B. H. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.

- Young, J. D., & Huang, A. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.

-

AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27.

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Taleb, M., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of visualized experiments : JoVE, (107), 53585.

- Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture.

- Schroeder, G. N., et al. (2010). Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides. Journal of peptide science : an official publication of the European Peptide Society, 16(10), 556–562.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

Application Notes and Protocols for Liquid-Phase Peptide Synthesis Using Boc-Achpa

For Researchers, Scientists, and Drug Development Professionals

Introduction to Liquid-Phase Peptide Synthesis (LPPS) and the Role of Boc-Achpa

Liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis, is a classical and highly versatile method for constructing peptide chains.[1] Unlike its solid-phase counterpart, LPPS involves the sequential coupling of amino acids in a homogenous solution. This approach offers distinct advantages, particularly for the large-scale synthesis of shorter peptides and when intricate purification of intermediates is necessary to ensure the final product's purity.[2][3] The core principle of LPPS revolves around the stepwise addition of amino acids, where the N-terminal amine and any reactive side chains are protected to prevent unwanted side reactions.[4]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, favored for its stability under a wide range of reaction conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[4][5] This acid-labile nature allows for selective deprotection of the N-terminal amine without disturbing other acid-sensitive protecting groups that may be present on amino acid side chains.[6]

This guide focuses on the incorporation of a non-proteinogenic amino acid, this compound (Boc-4-amino-cyclohexyl-propionic acid), into a peptide sequence via LPPS. Non-natural amino acids like Achpa are of significant interest in drug discovery and development as they can impart unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides.[7] Achpa, with its cyclohexane ring, introduces a rigid scaffold that can influence the secondary structure of the resulting peptide.

Core Principles and Strategic Considerations

The Boc Protection/Deprotection Cycle

The Boc protection strategy is a cyclical process that forms the foundation of this synthetic approach.[8]

-

Coupling: The carboxylic acid of an incoming N-terminal Boc-protected amino acid is activated and then reacted with the free amine of the growing peptide chain in solution.

-

Purification: After the coupling reaction, the desired peptide is purified from excess reagents and byproducts. In LPPS, this is typically achieved through extraction or precipitation.[9]

-

Deprotection: The Boc group is removed from the newly incorporated amino acid's N-terminus using a mild acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10] This regenerates a free amine, ready for the next coupling cycle.

This cyclical process is repeated until the desired peptide sequence is assembled.

Experimental Workflow for LPPS using this compound

Caption: Workflow for Liquid-Phase Peptide Synthesis with this compound.

Detailed Protocols

Materials and Reagents

-

This compound-OH (Commercially available from various suppliers)[2][6]

-

N-Boc protected proteinogenic amino acids

-

C-terminal amino acid ester (e.g., Glycine methyl ester hydrochloride)

-

Coupling Reagents:

-

Deprotection Reagent: Trifluoroacetic acid (TFA)[10]

-

Bases:

-

N,N-Diisopropylethylamine (DIPEA)[13]

-

Triethylamine (TEA)

-

-

Solvents:

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

-

Aqueous Solutions:

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and column (e.g., C18)

Protocol 1: Synthesis of the Dipeptide this compound-Gly-OMe

This protocol details the coupling of this compound to a C-terminal glycine methyl ester.

-

Preparation of the Amine Component:

-

Dissolve glycine methyl ester hydrochloride (1.0 eq.) in DCM.

-

Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 eq.) and stir the mixture at 0 °C for 30 minutes.

-

-

Coupling Reaction:

-

Add the neutralized glycine methyl ester solution from step 1 to the activated this compound solution from step 2.

-

Add DIPEA (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-Gly-OMe.

-

The crude product can be further purified by flash chromatography on silica gel if necessary.

-

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc group to prepare the peptide for the next coupling step.

-

Deprotection Reaction:

-

Dissolve the Boc-protected peptide (e.g., this compound-Gly-OMe) in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Removal of TFA:

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

-

-

Neutralization and Isolation:

-

Dissolve the resulting TFA salt in DCM.

-

Wash with saturated NaHCO₃ solution to neutralize the TFA salt and obtain the free amine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide (H-Achpa-Gly-OMe), which can be used in the next coupling step without further purification.

-

Key Experimental Parameters and Data

| Parameter | Recommended Conditions | Rationale and Causality |

| Coupling Reagents | EDC/HOBt, DIC/HOBt, HATU | EDC is a water-soluble carbodiimide, simplifying its removal during aqueous work-up.[11] HOBt is added to suppress racemization and improve coupling efficiency.[12] HATU is a more potent coupling reagent, particularly for sterically hindered amino acids.[13] |

| Solvents | DCM, DMF, THF | DCM is a good solvent for most Boc-amino acids and peptides. DMF can be used to improve the solubility of larger or more polar peptides. |

| Bases | DIPEA, TEA | DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and to facilitate the coupling reaction.[13] TEA can also be used for neutralization. |

| Boc Deprotection | 25-50% TFA in DCM | TFA is a moderately strong acid that efficiently cleaves the Boc group without affecting most benzyl-based side-chain protecting groups. |

| Purification | Liquid-liquid extraction, Precipitation, RP-HPLC | Liquid-liquid extraction is effective for removing water-soluble reagents and byproducts.[9] Precipitation can be used to isolate larger peptides. RP-HPLC is the standard method for the final purification of the target peptide. |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | - Steric hindrance from the cyclohexane ring of Achpa.- Insufficient activation of the carboxylic acid.- Low reactivity of the amine component. | - Use a more powerful coupling reagent like HATU.- Increase the reaction time and/or temperature.- Ensure all reagents are anhydrous. |

| Racemization | - Over-activation of the carboxylic acid.- Presence of excess base. | - Always use an additive like HOBt with carbodiimide coupling reagents.- Use a weaker base or control the stoichiometry of the base carefully. |

| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration. | - Increase the reaction time or the concentration of TFA.- Ensure the absence of water in the reaction mixture. |

| Difficulty in Purification | - Similar polarity of the desired product and byproducts. | - Optimize the aqueous work-up conditions.- Employ flash column chromatography for intermediate purification.- For final purification, use a shallow gradient in RP-HPLC. |

Conclusion

Liquid-phase peptide synthesis using Boc-protected amino acids, including non-proteinogenic residues like Achpa, remains a powerful and relevant technique in peptide chemistry. Its scalability and the ability to purify intermediates at each step make it an attractive method for producing high-purity peptides for research, and drug development. By understanding the principles of Boc chemistry and carefully controlling reaction conditions, researchers can successfully incorporate unique structural motifs like Achpa to create novel peptide-based molecules with tailored properties.

References

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.

- Bachem.

- Chemistry LibreTexts. 26.7: Peptide Synthesis.

- PubMed. Liquid-liquid Extraction in Peptide Synthesis.

- Chem-Impex. Boc-cis-4-aminocyclohexane carboxylic acid.

- Vertex AI Search. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.

- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Aapptec Peptides. Coupling Reagents.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Luxembourg Bio Technologies. Coupling Reagents.

- Agilent.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Vertex AI Search. Liquid Phase Peptides Synthesis.

- Bachem.

- J&K Scientific LLC. BOC Protection and Deprotection.

- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected)

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- Wikipedia. Peptide synthesis.

- Vertex AI Search. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- NIH. Introduction to Peptide Synthesis.

- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- ResearchGate. What should I do for my liquid phase peptide synthesis?.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- YouTube. Peptide Synthesis with the Boc Protecting Group.

- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- AAPPTec. Planning a Peptide Synthesis.

- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.

- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. chemrxiv.org [chemrxiv.org]

- 10. US5516891A - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]

- 11. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

Troubleshooting & Optimization

Common side reactions with Boc-achpa and how to avoid them

Introduction for the Modern Peptide Chemist

Welcome to the technical support guide for Boc-L-4-amino-cyclohexyl-phenylalanine (Boc-achpa). As a valued building block in contemporary peptide synthesis, this compound offers unique structural properties for designing novel therapeutic peptides and peptidomimetics. However, its significant steric bulk presents specific challenges during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered when incorporating this unnatural amino acid. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions grounded in the principles of peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the single most common side reaction or issue when using this compound in SPPS?

A1: The most prevalent issue is incomplete coupling . Due to the sterically hindered nature of both the alpha-carbon and the bulky cyclohexylphenylalanine side chain, standard coupling protocols often fail to drive the reaction to completion. This results in the formation of deletion sequences (peptides missing the this compound residue), which can be difficult to separate from the target peptide during purification.

Q2: How can I confirm that incomplete coupling of this compound is the problem?

A2: A qualitative ninhydrin test (Kaiser test) performed after the coupling step is a primary indicator. A positive result (blue or purple beads) signifies the presence of unreacted primary amines on the resin. For quantitative analysis, a small aliquot of the resin can be cleaved, and the crude product analyzed by HPLC and Mass Spectrometry (MS). The presence of a significant peak corresponding to the mass of the deletion sequence is a definitive confirmation.

Q3: Are the cyclohexyl or phenyl moieties of this compound susceptible to side reactions during standard Boc-SPPS cleavage?